molecular formula C11H11BrO3 B13967192 Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate

Cat. No.: B13967192
M. Wt: 271.11 g/mol
InChI Key: BNOAFMSDNCUXGC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is an α-keto ester derivative characterized by a brominated and methyl-substituted aromatic ring. The α-keto ester moiety (-COCOOR) is a key functional group that enables participation in diverse reactions, including nucleophilic additions and condensations, making it valuable in synthesizing heterocycles and bioactive molecules .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3

InChI Key

BNOAFMSDNCUXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate typically involves the bromination of 4-methylphenyl acetate followed by esterification. One common method is to start with 4-methylphenyl acetate, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenyl acetate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous ethanol at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

Major Products

    Substitution: Depending on the nucleophile, products can include 2-hydroxy-4-methylphenyl acetate, 2-amino-4-methylphenyl acetate, etc.

    Reduction: Ethyl 2-(2-bromo-4-methylphenyl)-2-hydroxyacetate.

    Oxidation: Ethyl 2-(2-bromo-4-carboxyphenyl)-2-oxoacetate.

Scientific Research Applications

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

The molecular formula of Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is C₁₁H₁₁BrO₃ , with a molecular weight of 283.11 g/mol . Key structural features include:

  • Ortho-bromo substituent : Enhances electrophilicity and steric hindrance.
  • Para-methyl group : Provides electron-donating effects, modulating aromatic ring reactivity.
  • Ethyl ester group : Influences solubility and metabolic stability.

The compound’s SMILES string (CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br) and InChIKey (OAMWQQJVCLXRAU-UHFFFAOYSA-N) highlight its unique substitution pattern .

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Substituent positions profoundly impact physicochemical and biological properties:

Compound Name Substituents Molecular Formula Key Effects Reference
This compound 2-Br, 4-CH₃ C₁₁H₁₁BrO₃ Enhanced steric hindrance; balanced electron-withdrawing/donating effects
Ethyl 2-(4-bromophenyl)-2-oxoacetate 4-Br C₁₀H₉BrO₃ Para-bromo increases planarity, favoring π-π interactions in binding
Methyl 2-(2-bromophenyl)-2-oxoacetate 2-Br, methyl ester C₉H₇BrO₃ Smaller ester group reduces lipophilicity; ortho-bromo increases reactivity
Ethyl 2-(3-bromo-4-fluoroanilino)-2-oxoacetate 3-Br, 4-F, anilino group C₁₀H₉BrFNO₃ Amino group enables hydrogen bonding; halogen synergy enhances bioactivity

Ester Group Variations

The ester moiety (ethyl vs. methyl) influences solubility and pharmacokinetics:

Compound Name Ester Group LogP (Predicted) Synthetic Yield Reference
This compound Ethyl 2.8 Not reported
Methyl 2-(4-methoxyphenyl)-2-oxoacetate Methyl 1.5 71.1%
Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate Ethyl 2.3 78.6%

Biological Activity

Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H9BrO3
  • CAS Number : 609-12-1
  • Molecular Weight : 273.08 g/mol

The compound contains a bromo substituent on the phenyl ring, which is known to influence its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions. For instance, it has been shown to interact with enzymes that play roles in the metabolism of xenobiotics and endogenous compounds.
  • Receptor Binding : The structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
  • Antiviral Activity : Similar compounds have been investigated for their antiviral properties, particularly against HIV and other viral pathogens. The presence of the bromo group enhances the lipophilicity of the molecule, which may improve its membrane permeability and bioactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Antiviral Activity

A study focusing on the synthesis of related compounds highlighted their potential as HIV entry inhibitors. Modifications in the phenyl ring structure led to variations in antiviral potency. For example, compounds with halogen substitutions showed improved interaction with viral proteins, suggesting that this compound could exhibit similar effects .

Enzyme Inhibition Studies

Research into enzyme inhibition revealed that derivatives of this compound could serve as effective inhibitors for various metabolic enzymes. The bromine atom plays a crucial role in enhancing binding affinity due to its electronegative nature .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential HIV entry inhibitor
Enzyme InhibitionEffective against metabolic enzymes
Receptor ModulationPossible interaction with growth factor receptors

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